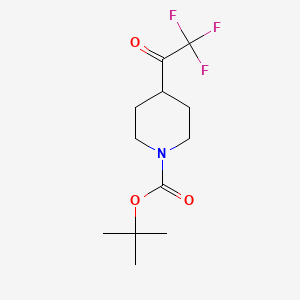

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGLHGUIKUSWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678046 | |

| Record name | tert-Butyl 4-(trifluoroacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093759-80-8 | |

| Record name | tert-Butyl 4-(trifluoroacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Trifluoroacetyl Piperidine Scaffold: A Technical Guide to tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing the therapeutic potential of drug candidates. The trifluoromethyl (CF₃) group, in particular, has become a cornerstone of rational drug design due to its profound impact on a molecule's physicochemical and pharmacokinetic properties. Its high electronegativity, metabolic stability, and lipophilicity can enhance membrane permeability, increase resistance to oxidative metabolism by cytochrome P450 enzymes, and modulate receptor-binding interactions.[1][2] This often translates to improved bioavailability, longer in-vivo half-lives, and enhanced target potency.[1][2]

This guide focuses on a key building block that leverages these advantages: tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS Number: 1093759-80-8 ). This compound marries the synthetically versatile and biologically significant piperidine ring system with the powerful trifluoromethyl ketone moiety. The piperidine core is a prevalent structural motif in numerous FDA-approved drugs, particularly those targeting the central nervous system, valued for its conformational flexibility and ability to present substituents in precise three-dimensional orientations. The trifluoromethyl ketone group serves not only as a potent hydrogen bond acceptor but also as a stable bioisostere for other functional groups, offering a unique tool for modulating target engagement.

This document provides an in-depth examination of this compound's properties, a detailed protocol for its synthesis based on established methodologies, and an exploration of its applications as a critical intermediate in pharmaceutical research and development.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1093759-80-8 | FDER, ChemicalBook |

| Molecular Formula | C₁₂H₁₈F₃NO₃ | FDER |

| Molecular Weight | 281.27 g/mol | FDER |

| Appearance | White to off-white solid | Assumed from related compounds |

| Storage Conditions | Sealed in dry, 2-8°C | FDER |

Spectroscopic Data

The following data represents the expected spectral characteristics for CAS 1093759-80-8, based on data available from chemical suppliers and analysis of its structural components.[3]

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | ¹⁹F NMR (CDCl₃, 376 MHz) | Mass Spectrometry |

| δ 4.15 (br s, 2H) | δ 195.1 (q, J=35 Hz) | δ -76.5 (s) | ESI-MS [M+H]⁺: 282.1 |

| δ 2.85 (t, J=12.0 Hz, 2H) | δ 154.5 | ||

| δ 2.70-2.60 (m, 1H) | δ 116.8 (q, J=292 Hz) | ||

| δ 1.85-1.75 (m, 2H) | δ 80.0 | ||

| δ 1.65-1.55 (m, 2H) | δ 47.6 | ||

| δ 1.46 (s, 9H) | δ 43.5 | ||

| δ 28.4 | |||

| δ 27.8 |

Note: Predicted shifts are based on functional group analysis and data for analogous structures. The quartet (q) splitting pattern for the carbonyl and CF₃ carbons in the ¹³C NMR is due to coupling with the fluorine atoms.

Synthesis and Mechanism: A Protocol for Researchers

The synthesis of trifluoromethyl ketones from carboxylic acids is a well-established transformation in organic chemistry. Several methods exist, including the activation of carboxylic acids with trifluoroacetic anhydride or the use of fluoroarenes.[4][5] A particularly effective and direct method for enolizable carboxylic acids involves trifluoroacetylation of the corresponding enediolate.[1]

The following protocol details a robust procedure for the synthesis of this compound from the commercially available starting material, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid).

Experimental Protocol

Reaction: Conversion of N-Boc-isonipecotic acid to this compound via enediolate formation and trifluoroacetylation.

Causality: This method is selected for its high efficiency and directness. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) ensures the complete formation of the enediolate from the carboxylic acid. Ethyl trifluoroacetate serves as an effective and readily available trifluoroacetylating agent. The acidic workup facilitates both the quenching of the reaction and the decarboxylation of the intermediate β-keto acid to yield the final trifluoromethyl ketone product.[1]

Materials:

-

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid, CAS 84358-13-4)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Ethyl trifluoroacetate (CAS 383-63-1)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

LDA Preparation (In Situ): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.1 equivalents) dropwise via syringe. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C. This ensures the complete formation of LDA.

-

Enediolate Formation: Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equivalent) in a separate flask with anhydrous THF. Using a cannula or syringe, slowly add this solution to the pre-formed LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the enediolate.

-

Trifluoroacetylation: Add ethyl trifluoroacetate (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 2 hours, monitoring by TLC (Thin Layer Chromatography) for the consumption of the starting material.

-

Quench and Decarboxylation: Remove the cooling bath and allow the reaction to warm to room temperature. Slowly and carefully quench the reaction by adding 1 M HCl solution until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours. During this step, the intermediate will decarboxylate to form the final product.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of the target compound.

Applications in Drug Development

The unique structural combination of a Boc-protected piperidine and a trifluoromethyl ketone makes CAS 1093759-80-8 a highly valuable building block for constructing complex pharmaceutical agents.

Role as a Trifluoromethyl Ketone Synthon

Trifluoromethyl ketones (TFMKs) are recognized as effective mimics of tetrahedral transition states in enzymatic reactions, making them potent inhibitors of various enzyme classes, particularly proteases and esterases.[4] However, a significant challenge with many TFMK-containing drug candidates is their rapid in-vivo metabolic reduction to the corresponding, and often inactive, trifluoromethyl alcohol.[4] The design of next-generation inhibitors often focuses on sterically shielding the ketone or altering its electronic properties to prevent this reduction. This building block provides a scaffold where modifications to the piperidine ring can be used to influence the accessibility and reactivity of the TFMK moiety.

Logical Relationship: From Building Block to Drug Candidate

Caption: Synthetic utility and potential therapeutic application pathways.

The Boc protecting group is a key feature, offering robust protection during synthetic manipulations while allowing for clean and efficient deprotection under acidic conditions (e.g., using trifluoroacetic acid, TFA). Once the piperidine nitrogen is unmasked, it serves as a versatile handle for a wide array of chemical transformations:

-

N-Alkylation/Arylation: To introduce side chains that can interact with specific pockets of a biological target or to modulate solubility and pharmacokinetic properties.

-

Amide Coupling: To build larger, more complex molecules, including peptidomimetics where the piperidine ring serves as a constrained scaffold.

-

Reductive Amination: To connect with other molecular fragments, expanding the chemical diversity accessible from this single intermediate.

This synthetic flexibility allows researchers to systematically explore the structure-activity relationship (SAR) of a lead series, optimizing for potency, selectivity, and drug-like properties. The trifluoromethyl ketone remains as a constant pharmacophoric element while the rest of the molecule is elaborated to achieve the desired therapeutic profile.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from structurally similar trifluoromethyl ketones and piperidine derivatives suggest the following:

-

Hazard Statements: Likely to be harmful if swallowed and may cause skin and serious eye irritation. May also cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

Researchers should always consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound (CAS 1093759-80-8) is a strategically designed chemical building block of significant value to the drug discovery community. It provides a robust and versatile platform for the synthesis of novel therapeutics by combining the desirable properties of the trifluoromethyl ketone functional group with the proven utility of the piperidine scaffold. Its straightforward synthesis from common starting materials and the synthetic versatility afforded by the Boc-protecting group position it as an essential tool for medicinal chemists aiming to develop next-generation pharmaceuticals.

References

-

Reeves, J. T., Song, J. J., Tan, Z., Lee, H., Yee, N. K., & Senanayake, C. H. (2008). Direct Conversion of Carboxylic Acids to Trifluoromethyl Ketones with Ethyl Trifluoroacetate. The Journal of Organic Chemistry, 73(23), 9476–9478. [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

-

Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. (n.d.). [Link]

-

Mehta, N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

-

This compound. FDER. (n.d.). [Link]

-

N-BOC-piperidine-4-carboxylic acid. Aaron Chemicals LLC. (n.d.). [Link]

-

Ethyl trifluoroacetate. Wikipedia. (n.d.). [Link]

Sources

- 1. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 2. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 3. Isonipecotic acid, N-(2-fluoro-6-trifluoromethylbenzoyl)-, ethyl ester [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physical Properties of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Keystone Intermediate

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a key building block in contemporary medicinal chemistry, represents a confluence of structural motifs essential for the development of novel therapeutics. The piperidine core is a prevalent scaffold in numerous FDA-approved drugs, prized for its favorable pharmacokinetic properties. The incorporation of a trifluoroacetyl group offers unique electronic characteristics and metabolic stability, while the tert-butoxycarbonyl (Boc) protecting group provides the necessary control for multi-step synthetic pathways. A thorough understanding of the physical properties of this intermediate is not merely academic; it is the bedrock upon which robust, reproducible, and scalable synthetic and analytical methodologies are built. This guide provides a comprehensive examination of these properties, offering both established data and the experimental rationale for their determination.

I. Core Physicochemical & Structural Data

A precise understanding of the fundamental physicochemical parameters of this compound is paramount for its effective utilization in a laboratory setting. These properties dictate everything from appropriate storage conditions to the selection of solvents for reactions and purification.

| Property | Value | Source(s) |

| CAS Number | 1093759-80-8 | [1] |

| Molecular Formula | C₁₂H₁₈F₃NO₃ | [1] |

| Molecular Weight | 281.27 g/mol | [1] |

| Appearance | Likely a solid or semi-solid | Inferred from related compounds |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |

Expert Insight: The trifluoromethyl group can significantly influence the crystalline nature of a compound. While many Boc-protected piperidines are solids, the presence of the trifluoroacetyl moiety may result in a lower melting point or a semi-solid state. The recommended storage at 2-8°C in a dry environment is critical to prevent degradation, particularly hydrolysis of the Boc group or reactions involving the ketone.

II. Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of this compound. Each technique offers a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

-

A singlet integrating to 9 protons for the tert-butyl group of the Boc protector.

-

A series of multiplets corresponding to the protons on the piperidine ring. The chemical shifts and coupling patterns of these protons will be indicative of their axial or equatorial positions.

-

A multiplet for the proton at the C4 position, which will be coupled to the adjacent methylene protons.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Expected key signals are:

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the methyl carbons of the tert-butyl group.

-

Signals for the distinct carbons of the piperidine ring.

-

A signal for the carbonyl carbon of the Boc group.

-

A signal for the carbonyl carbon of the trifluoroacetyl group, which will likely show coupling to the fluorine atoms.

-

A signal for the trifluoromethyl carbon, which will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

B. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C=O Stretch (Boc group): A strong absorption band typically in the region of 1680-1700 cm⁻¹.

-

C=O Stretch (Trifluoroacetyl group): A strong absorption band, likely at a slightly higher wavenumber than the Boc carbonyl due to the electron-withdrawing effect of the fluorine atoms, typically around 1720-1740 cm⁻¹.

-

C-F Stretch: Strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

C-N Stretch: A moderate absorption band in the fingerprint region.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

In a typical mass spectrum, one would expect to observe:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (281.27).

-

Fragment Ions: Characteristic fragmentation patterns, such as the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group ([M-101]⁺), would further corroborate the structure.

III. Experimental Protocols for Physical Property Determination

The following section outlines standardized, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to ensure accuracy and reproducibility.

A. Determination of Melting Point

Causality: The melting point is a critical indicator of purity. A sharp, narrow melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

B. Determination of Solubility

Causality: Understanding the solubility profile is essential for selecting appropriate solvents for reactions, extractions, and chromatographic purification. "Like dissolves like" is the guiding principle, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Procedure: To a known volume of solvent (e.g., 1 mL) in a vial, a small, pre-weighed amount of the compound (e.g., 10 mg) is added.

-

Observation: The mixture is agitated (e.g., vortexed) at a controlled temperature (e.g., 25 °C). Visual observation is used to determine if the solid dissolves completely.

-

Quantification (Optional): If the compound dissolves, more is added incrementally until saturation is reached. The total mass dissolved in the volume of solvent gives the approximate solubility.

Caption: Workflow for Solubility Assessment.

IV. Safety & Handling

Based on available data for this and structurally similar compounds, this compound should be handled with appropriate care in a laboratory setting.[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

-

Precautionary Measures:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

V. Conclusion

The physical properties of this compound are integral to its successful application as a synthetic intermediate. This guide has provided a detailed overview of its known and expected characteristics, from its fundamental physicochemical data to its spectroscopic signature. The outlined experimental protocols offer a standardized approach to verifying these properties, ensuring the quality and consistency required in research and development. As a senior application scientist, I emphasize the importance of this foundational knowledge; it is the starting point for innovation and the key to unlocking the full potential of this versatile building block in the creation of next-generation pharmaceuticals.

VI. References

-

Fluorochem Ltd. (2024). Safety Data Sheet: Tert-butyl 4-oxo-3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate. Retrieved from --INVALID-LINK--

-

FDER. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Biosynth. (n.d.). 4-(Trifluoroacetyl)piperidine, N-BOC protected. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. The trifluoromethylketone moiety is of significant interest due to its ability to modulate the physicochemical and pharmacological properties of drug candidates.[1] This document explores two primary, field-proven strategies for its synthesis: the Weinreb amide approach and the direct trifluoroacetylation of a piperidine precursor. Detailed mechanistic insights, step-by-step experimental protocols, and comparative data are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for efficient and reliable synthesis.

Introduction: The Significance of Trifluoromethylketones in Drug Discovery

The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their properties.[1] This "fluorine effect" often leads to enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making it a valuable strategy in the design of novel therapeutics. Trifluoromethylketones (TFMKs), in particular, are a well-documented class of enzyme inhibitors, notably for serine proteases.[2] The target molecule, this compound, incorporates both the desirable trifluoromethylketone pharmacophore and a piperidine scaffold, a common motif in centrally active pharmaceuticals.[3] Its synthesis is therefore a critical step in the development of a wide range of potential drug candidates.

This guide will focus on two robust synthetic strategies, outlining the chemical logic and experimental considerations for each.

Synthetic Strategy I: The Weinreb Amide Approach

The Weinreb amide approach offers a controlled and high-yielding route to trifluoromethylketones, effectively preventing the common issue of over-addition that can plague reactions with more reactive organometallics.[1][4][5] This strategy involves the preparation of a Weinreb amide from N-Boc-isonipecotic acid, followed by trifluoromethylation using the Ruppert-Prakash reagent (TMSCF3).

Mechanistic Rationale

The N-methoxy-N-methylamide (Weinreb amide) is a superior acylating agent because the intermediate formed upon nucleophilic attack is stabilized by chelation to the methoxy group, preventing the collapse of the tetrahedral intermediate and subsequent addition of a second equivalent of the nucleophile.[1] The Ruppert-Prakash reagent serves as a nucleophilic source of the trifluoromethyl anion.

Synthesis Pathway Overview

Caption: Weinreb amide pathway for the target molecule.

Detailed Experimental Protocols

2.3.1. Synthesis of tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

-

Acid Chloride Formation: To a solution of N-Boc-isonipecotic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

-

Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (3 equivalents) in DCM.

-

Add the amine solution to the acid chloride solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.

2.3.2. Synthesis of this compound

-

Reaction Setup: To a solution of the Weinreb amide (1 equivalent) in anhydrous tetrahydrofuran (THF), add cesium fluoride (CsF, 1.5 equivalents).

-

Add (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 equivalents) dropwise at room temperature.[5]

-

Stir the mixture at room temperature for 12-24 hours.

-

Deprotection and Ketone Formation: Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.5 equivalents) to the reaction mixture.[5]

-

Stir for an additional 1-2 hours at room temperature.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the final product.

Data Summary

| Step | Reactants | Key Reagents | Solvent | Typical Yield |

| 1 | N-Boc-isonipecotic acid | Oxalyl Chloride, HN(OMe)Me·HCl | DCM | 85-95% |

| 2 | Weinreb Amide | TMSCF3, CsF, TBAF | THF | 70-85% |

Synthetic Strategy II: Direct Trifluoroacetylation

A more direct approach involves the trifluoroacetylation of a suitable piperidine precursor. A common method is the reaction of a piperidine-derived organometallic reagent with an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.[6]

Mechanistic Rationale

This pathway relies on the generation of a nucleophilic carbon at the 4-position of the piperidine ring, which then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The use of a Grignard reagent is a classic and effective method for forming this carbon-carbon bond.

Synthesis Pathway Overview

Caption: Grignard-based synthesis pathway.

Detailed Experimental Protocols

3.3.1. Preparation of the Piperidine Grignard Reagent

-

Activation of Magnesium: Place magnesium turnings (1.5 equivalents) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of a solution of tert-butyl 4-bromopiperidine-1-carboxylate (1 equivalent) in anhydrous THF to initiate the reaction.

-

Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

3.3.2. Reaction with Ethyl Trifluoroacetate

-

Acylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

-

Add a solution of ethyl trifluoroacetate (1.2 equivalents) in anhydrous THF dropwise to the Grignard solution.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Data Summary

| Step | Reactants | Key Reagents | Solvent | Typical Yield |

| 1 | tert-Butyl 4-bromopiperidine-1-carboxylate | Mg | THF | Grignard formation is typically quantitative and used in situ |

| 2 | Piperidine Grignard Reagent | Ethyl trifluoroacetate | THF | 50-70% |

Alternative Direct Trifluoroacetylation from Carboxylic Acid

An alternative, one-step conversion from N-Boc-isonipecotic acid to the corresponding trifluoromethyl ketone has also been reported. This method involves treatment with trifluoroacetic anhydride (TFAA) and pyridine.[7]

Synthesis Pathway Overview

Caption: Direct conversion from carboxylic acid.

Experimental Protocol

-

Reaction Setup: To a solution of N-Boc-isonipecotic acid (1 equivalent) in toluene, add pyridine (excess) and trifluoroacetic anhydride (TFAA, excess).[7]

-

Heat the reaction mixture to 60-100 °C for several hours.

-

Hydrolysis/Decarboxylation: Cool the reaction and add water. Heat the mixture at 45 °C to facilitate hydrolysis and decarboxylation.[7]

-

Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Comparative Analysis and Conclusion

Both the Weinreb amide and the Grignard approaches are viable for the synthesis of this compound.

-

The Weinreb amide strategy generally provides higher yields and greater control, minimizing the formation of over-addition byproducts. It is often the preferred method for complex molecules where functional group tolerance is critical.[1][4][5]

-

The Grignard reagent approach is more direct but can be lower-yielding due to the high reactivity of the Grignard reagent. Careful control of stoichiometry and temperature is essential for success.[6]

-

The direct conversion from the carboxylic acid offers a streamlined process but may require more optimization to achieve high yields and purity.[7]

The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. This guide provides the foundational knowledge and practical protocols to enable scientists to make an informed decision and successfully synthesize this important building block for drug discovery.

References

- TCI Chemicals. (n.d.). Synthesis of Trifluoromethylketones from Weinreb Amides.

- Leadbeater, N. E., & Reslan, M. K. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. Chemical Communications, 48(77), 9628-9630.

- Tokyo Chemical Industry. (n.d.). Synthesis of Trifluoromethylketones from Weinreb Amides.

- Scilit. (n.d.). A Weinreb amide approach to the synthesis of trifluoromethylketones.

- Leadbeater, N. E., & Reslan, M. K. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. Chemical Communications, 48(77), 9628-9630. doi:10.1039/C2CC35037H.

- De Kimpe, N., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.

- Beger, J., et al. (2000). Synthesis of ab-Unsaturated Trifluoromethyl Ketones from 4-Dimethylamino-1,1,1-trifluorobut-3-ene-2-one by Addition of Grignard Reagents. Tetrahedron, 56(34), 6239-6244.

- Prakash, G. K. S., et al. (1986). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry, 51(18), 3545-3549.

- Google Patents. (2009). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.

- ChemScene. (n.d.). 2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-one hydrochloride.

- ResearchGate. (n.d.). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.

- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.

- Chem-Wiki. (n.d.). N-BOC-ISONIPECOTIC ACID.

- Biosynth. (n.d.). 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride.

- MDPI. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.

- Lab-Chemicals.Com. (n.d.). tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, 95%.

- ResearchGate. (n.d.). BF3·Et2O and trifluoroacetic acid/triethyl amine-mediated synthesis of functionalized piperidines.

- Yang, D., Zhou, Y., Song, Y., & Qu, J. (2015). A practical synthesis of trifluoromethyl alkyl ketones. Tetrahedron Letters, 56(4), 545-548.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide.

- National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.

- ChemBK. (n.d.). N-BOC-ISONIPECOTIC ACID.

- Biotuva Life Sciences. (n.d.). Tert-butyl 4-(2? 2? 2-trifluoroacetyl)-3-oxopiperidine-1-carboxylate.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one.

- Sigma-Aldrich. (n.d.). tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate.

- Chem-Impex. (n.d.). Boc-isonipecotic acid.

- Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols.

- ResearchGate. (n.d.). Simple and Efficient Industrial Preparation of Various Trifluoromethyl Ketones and Derivatives.

- PubChem. (n.d.). tert-Butyl (3R)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate.

- PubMed. (1993). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis.

- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone.

- BOC Sciences. (n.d.). 1-Trifluoroacetyl piperidine.

- Biosynth. (n.d.). N-Boc-isonipecotic acid.

- Santa Cruz Biotechnology. (n.d.). tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate.

- Cymit Química S.L. (n.d.). 4-(Trifluoroacetyl)piperidine, N-BOC protected.

- PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.

- ResearchGate. (n.d.). Direct Conversion of Primary and Secondary Carboxylic Acids to Trifluoromethyl Ketones.

- MDPI. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives.

- PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid.

- Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595.

Sources

- 1. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. nbinno.com [nbinno.com]

- 4. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Trifluoromethylketones from Weinreb Amides | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 1-Boc-4-(trifluoroacetyl)piperidine: A Versatile Building Block in Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the molecule's structure, nomenclature, physicochemical properties, synthesis, and its strategic applications in medicinal chemistry, grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Importance of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional geometry that can effectively probe biological space and interact with protein targets. The introduction of a trifluoroacetyl group at the 4-position, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, creates a molecule with a unique combination of properties, making it a valuable intermediate for the synthesis of complex pharmaceutical agents.[3]

The trifluoromethyl group is known to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and pKa of parent molecules. The Boc protecting group offers a stable yet readily cleavable handle for further synthetic transformations, a cornerstone of modern multi-step organic synthesis.

Molecular Structure and Nomenclature

The precise arrangement of atoms and functional groups in 1-Boc-4-(trifluoroacetyl)piperidine dictates its reactivity and utility.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound .

Common synonyms include:

-

1-Boc-4-(trifluoroacetyl)piperidine

-

1-(tert-Butoxycarbonyl)-4-(trifluoroacetyl)piperidine[4]

-

tert-Butyl 4-(trifluoroacetyl)piperidine-1-carboxylate

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the compound's physical and spectroscopic properties is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈F₃NO₃ | Calculated |

| Molecular Weight | 281.27 g/mol | [4] |

| CAS Number | 1093759-80-8 | [5] |

| Appearance | Likely a solid or oil | General chemical knowledge |

| Purity | ≥95% (commercially available) | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. While a publicly available spectrum image is referenced, typical chemical shifts (δ) in CDCl₃ would be expected in the following regions:

-

~9.7 ppm (singlet, 1H, -CHO of any aldehyde impurity)

-

~3.0-4.2 ppm (multiplets, 4H, piperidine ring protons adjacent to N)

-

~2.5-3.0 ppm (multiplet, 1H, piperidine ring proton at C4)

-

~1.5-2.0 ppm (multiplets, 4H, other piperidine ring protons)

-

1.46 ppm (singlet, 9H, tert-butyl protons of the Boc group) A reference spectrum is available from ChemicalBook, which can be consulted for precise peak assignments and coupling constants.[5]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. Expected chemical shifts (δ) in CDCl₃ would include:

-

~195 ppm (quartet, C=O of the trifluoroacetyl group)

-

~154 ppm (singlet, C=O of the Boc group)

-

~116 ppm (quartet, CF₃ group)

-

~80 ppm (singlet, quaternary carbon of the Boc group)

-

~40-50 ppm (piperidine ring carbons)

-

~28 ppm (singlet, methyl carbons of the Boc group)

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The expected [M+H]⁺ ion would be at m/z 282.13.

Synthesis of this compound

Proposed Synthetic Pathway

The most logical approach involves the reaction of a Grignard reagent derived from trifluoromethyl iodide with the Weinreb amide of N-Boc-4-piperidinecarboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

-

To a solution of N-Boc-4-piperidinecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIEA, 2.5 eq).

-

The mixture is cooled to 0 °C, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) is added portion-wise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the Weinreb amide.

Step 2: Synthesis of this compound

-

To a solution of the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added a solution of trifluoromethylmagnesium iodide (CF₃MgI, 1.5 eq) in THF dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification by flash column chromatography on silica gel provides the final product, this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents.

A Scaffold for Structure-Activity Relationship (SAR) Studies

In drug discovery, systematic modification of a lead compound is crucial for optimizing its pharmacological properties. This process, known as a Structure-Activity Relationship (SAR) study, allows researchers to understand how different parts of a molecule contribute to its biological activity.[7][8][9][10] The title compound is an excellent starting point for such studies. The Boc group can be readily removed under acidic conditions to reveal the piperidine nitrogen, which can then be functionalized with a wide variety of substituents. The trifluoroacetyl group can also be modified, for example, through reduction to the corresponding alcohol or conversion to other functional groups, to probe its role in target binding.

Bioisosteric Replacement

The trifluoroacetyl moiety can serve as a bioisostere for other chemical groups. Its strong electron-withdrawing nature and potential for hydrogen bonding can mimic the interactions of other functional groups, such as carboxylic acids or amides, while offering improved metabolic stability.

A Key Intermediate for Complex Molecules

This compound is a versatile intermediate for the synthesis of more complex molecules. For instance, it can be used in the synthesis of inhibitors of various enzymes or ligands for G-protein coupled receptors (GPCRs), where the piperidine ring often serves as a central scaffold to orient other functional groups for optimal interaction with the biological target.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated functional group and a protected piperidine scaffold provides a powerful tool for the synthesis of novel and improved therapeutic agents. The proposed synthetic route offers a reliable method for its preparation, and its potential applications in SAR studies and as a key intermediate for complex molecules highlight its importance for the scientific community. As the demand for more effective and safer drugs continues to grow, the strategic use of such well-designed building blocks will be paramount in the development of the next generation of medicines.

References

-

Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., ... & Aldrich, C. C. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. ACS infectious diseases, 4(11), 1693-1704. [Link]

-

FDER. This compound. [Link]

- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

-

PubChem. tert-Butyl (3R)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate. [Link]

-

ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Taisho Pharmaceutical Co., Ltd. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593. [Link]

-

Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]

-

Kaczor, A. A., & Karczmarzyk, Z. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 263, 115931. [Link]

-

Lindsley, C. W., et al. (2005). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848. [Link]

-

Asiedu, M. N., et al. (2017). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Molecules, 22(12), 2095. [Link]

-

Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a key synthetic intermediate that holds significant importance in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a trifluoroacetyl moiety, makes it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of the trifluoroacetyl group, a potent electrophile and a bioisostere for other functional groups, offers a reactive handle for further chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, thorough characterization data, and insights into its applications, particularly in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value |

| Molecular Formula | C₁₂H₁₈F₃NO₃ |

| Molecular Weight | 281.27 g/mol |

| CAS Number | 1093759-80-8 |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This method involves the reaction of a ketone enolate with an ester. In this specific synthesis, the enolate of N-Boc-4-piperidone is reacted with an electrophilic trifluoroacetylating agent, such as ethyl trifluoroacetate.

The causality behind this experimental choice lies in the high reactivity of the trifluoroacetyl group, which facilitates the condensation under relatively mild basic conditions. The Boc protecting group on the piperidine nitrogen is crucial as it prevents side reactions involving the nitrogen atom and can be readily removed under acidic conditions in subsequent synthetic steps.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol outlines a plausible and robust method for the laboratory-scale synthesis of this compound.

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone (1.0 equiv)

-

Ethyl trifluoroacetate (1.5 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (2.0 equiv). The flask is then flushed with dry nitrogen.

-

Enolate Formation: Anhydrous THF is added to the flask to create a suspension of sodium hydride. The suspension is cooled to 0 °C in an ice bath. A solution of 1-(tert-butoxycarbonyl)-4-piperidone (1.0 equiv) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete enolate formation.

-

Claisen Condensation: The reaction mixture is cooled back to 0 °C. Ethyl trifluoroacetate (1.5 equiv) is added dropwise via the dropping funnel over 30 minutes. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled). [1]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties, coupled with a reliable synthetic route, make it an accessible and important tool for researchers. The presence of the trifluoroacetyl group offers unique reactivity and potential for enhancing the biological properties of target molecules, as exemplified by its role as a precursor to potent renin inhibitors. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, will enable scientists and drug development professionals to fully leverage the potential of this important chemical building block in their research endeavors.

References

-

Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules. PMC - PubMed Central. [Link]

-

Design and optimization of new piperidines as renin inhibitors. PubMed. [Link]

-

Renin inhibitors for the treatment of hypertension: design and optimization of a novel series of tertiary alcohol-bearing piperidines. PubMed. [Link]

-

This compound. FDER | UNR. [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate for Advanced Research Applications

This guide provides an in-depth analysis of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. The unique structural combination of a Boc-protected piperidine ring and a trifluoroacetyl moiety imparts specific chemical properties that make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document moves beyond a standard safety data sheet to offer a holistic understanding of its handling, application, and the scientific rationale behind its safety protocols.

The Strategic Importance in Medicinal Chemistry

The piperidine scaffold is one of the most ubiquitous N-heterocycles found in pharmaceuticals, prized for its favorable pharmacokinetic properties.[1] The introduction of a trifluoroacetyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The tert-butyloxycarbonyl (Boc) protecting group offers a robust and reliable method for masking the piperidine nitrogen, allowing for selective chemical transformations at other positions before its clean removal under mild acidic conditions.[3] This strategic combination makes this compound a key intermediate for creating novel therapeutics.[1][3]

Core Safety & Handling: A Proactive Approach

While a complete Safety Data Sheet (SDS) for this compound (CAS No. 1093759-80-8) is not publicly available, data from suppliers and analogous compounds allow for a robust safety assessment.[4] The primary known hazards are acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[4]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 1093759-80-8 | [4][5][6] |

| Molecular Formula | C₁₂H₁₈F₃NO₃ | [4][7] |

| Molecular Weight | 281.27 g/mol | [4][7] |

| Appearance | Solid or powder (form may vary) | [8] |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [4][7] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [4] |

Hazard Identification and Precautionary Measures

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Due to these hazards, the following precautionary measures are mandatory:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: From Benchtop to Waste Stream

The following protocols are designed to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Protocol 1: Safe Weighing of Hazardous Powders

Rationale: The primary exposure risk when handling this solid compound is the inhalation of fine particles and dermal contact. This protocol minimizes aerosolization and ensures containment.

-

Preparation: Designate a specific work area for handling the powder, preferably within a certified chemical fume hood.[9][10] Cover the work surface with disposable absorbent bench paper.[10]

-

Tare Container: Pre-weigh an empty, sealable container on an analytical balance located outside the immediate work area.[9][11]

-

Aliquoting in Containment: Transfer the tared container to the chemical fume hood. Carefully transfer the desired amount of this compound into the container using a dedicated spatula. Keep the stock container closed as much as possible.[10]

-

Sealing and Re-weighing: Securely close the lid of the aliquoted container.[11] Remove it from the fume hood and weigh it on the analytical balance to determine the exact mass of the powder.

-

Dissolution: Return the sealed container to the fume hood before opening it to prepare solutions. If the powder exhibits static, an anti-static gun can be used to minimize dispersal.[9]

-

Decontamination: After weighing, decontaminate the spatula and the work surface within the fume hood using a suitable solvent (e.g., isopropanol or ethanol) and wipe with a disposable cloth. Dispose of all contaminated materials as hazardous waste.[9]

Caption: Workflow for the safe handling and weighing of hazardous powders.

Protocol 2: Accidental Spill Response

Rationale: A swift and correct response to a spill is critical to prevent exposure and environmental contamination. This protocol outlines a clear decision-making process.

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Assess the Spill: From a safe distance, assess the size and nature of the spill. For large spills or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.

-

Control Vapors/Dust: If the substance is volatile or a fine powder, increase ventilation by opening the fume hood sash, provided it is safe to do so. Close the laboratory door to contain the spill.[13]

-

Personal Protective Equipment (PPE): Don appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles. A face shield may be necessary for larger spills.

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[12][13] For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[12]

-

Absorption/Collection: Working from the outside in, apply absorbent material to the liquid spill.[13] Carefully scoop up the absorbed material or the covered solid using a plastic dustpan and spatula.

-

Disposal: Place all contaminated materials, including PPE, into a clearly labeled, sealed hazardous waste container.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Caption: Decision workflow for responding to a chemical spill.

Protocol 3: Waste Disposal

Rationale: As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental harm. Improper disposal, such as incineration without appropriate scrubbers, can lead to the formation of hazardous byproducts.

Methodology:

-

Segregation: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be segregated into a dedicated "Halogenated Organic Waste" container.[15] Do not mix with non-halogenated waste streams.[15]

-

Container: Use a clearly labeled, leak-proof container with a secure lid. The label should include the full chemical name and appropriate hazard symbols.[15]

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal Request: Once the container is full, arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's specific procedures.

Conclusion

This compound is a valuable synthetic intermediate that demands careful and informed handling. By understanding its inherent hazards and the scientific principles behind the recommended safety protocols, researchers can confidently and safely incorporate this compound into their synthetic workflows. This proactive approach to safety not only protects the individual researcher but also ensures the integrity of the research and the protection of the environment.

References

-

Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]

-

Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Occupational and Environmental Safety Office. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

-

Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

-

Emory University. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Environmental Health and Safety Office. Retrieved from [Link]

-

Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

-

Flow Sciences, Inc. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. Chemical reaction of trifluoroacetyl group with primary (a). Retrieved from [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

-

Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

-

J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

-

FDER | UNR. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (1980). Reactions of the readily accessible electrophile, trifluoroacetyl triflate: a very reactive agent for trifluoroacetylations at oxygen, nitrogen, carbon, or halogen centers. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (1982). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

-

goods.com. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PMC - PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3R)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 5. 1093759-80-8|this compound|BLD Pharm [fr.bldpharm.com]

- 6. 1093759-80-8|this compound|BLD Pharm [bldpharm.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | 647863-25-0 [sigmaaldrich.com]

- 9. safety.duke.edu [safety.duke.edu]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. ehso.emory.edu [ehso.emory.edu]

- 12. ehs.gatech.edu [ehs.gatech.edu]

- 13. qmul.ac.uk [qmul.ac.uk]

- 14. chemkleancorp.com [chemkleancorp.com]

- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]

A Senior Application Scientist's Guide to Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate: From Supplier Qualification to Synthetic Application

Abstract

This technical guide provides an in-depth analysis of tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. Trifluoromethylated piperidine scaffolds are of high interest in drug discovery due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document offers a comprehensive resource for researchers, chemists, and procurement specialists, covering supplier evaluation, quality control, and practical synthetic applications. We will explore the nuances of sourcing this reagent, interpreting analytical data, and provide a detailed, field-tested protocol for its use in a representative chemical transformation.

Introduction: The Strategic Importance of Trifluoromethylated Piperidines

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of lipophilicity, pKa, and metabolic stability. When incorporated into a piperidine ring, a common scaffold in many approved drugs, it creates a building block of significant value. This compound (CAS No. 1093759-80-8) serves as a key intermediate for accessing a variety of trifluoromethyl-substituted piperidine derivatives. The Boc-protecting group allows for versatile synthetic manipulations, making it a favored reagent in the synthesis of complex pharmaceutical agents.

The core challenge for any research and development team lies not just in the synthetic utility of such a reagent, but in securing a reliable and high-quality supply. The integrity of your starting materials directly dictates the success, reproducibility, and scalability of your synthetic campaigns. This guide, therefore, begins with the foundational step: supplier qualification.

Sourcing and Supplier Qualification

The commercial availability of specialized chemical reagents can vary significantly in terms of quality, purity, and documentation. A meticulous approach to supplier selection is paramount to avoid costly delays and project failures.

Identifying Commercial Suppliers

A survey of the current market reveals several chemical suppliers listing this compound in their catalogs. These range from large, well-established companies to smaller, more specialized laboratories. While a comprehensive list is dynamic, prominent suppliers include entities such as Sigma-Aldrich, Fisher Scientific (distributing for eMolecules), and various other fine chemical providers.

Critical Parameters for Supplier Evaluation

Beyond simple availability, a rigorous evaluation of potential suppliers should be conducted based on the following criteria:

-

Purity and Specification: The required purity of the reagent will depend on the sensitivity of the subsequent reactions. For early-stage discovery, a purity of ≥95% may be acceptable. However, for later-stage development and scale-up, ≥98% or even ≥99% is often necessary.

-

Analytical Documentation: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) with each batch. This document should, at a minimum, include the purity as determined by a reliable analytical method (e.g., HPLC or GC), and confirmation of the structure by ¹H NMR and/or Mass Spectrometry.

-

Batch-to-Batch Consistency: For long-term projects, ensuring consistency between different batches of the reagent is critical. Inquire with the supplier about their quality control processes and their ability to provide data from multiple batches.

-

Availability and Lead Times: The supplier's ability to deliver the required quantities within your project's timeline is a crucial logistical consideration.

-

Technical Support: A responsive and knowledgeable technical support team can be invaluable in troubleshooting any issues that may arise with the reagent.

Comparative Data from Representative Suppliers

The following table summarizes typical specifications for this compound that one might expect to find from commercial sources. Note that these are representative values and should be confirmed with the specific supplier and batch.

| Parameter | Typical Specification | Analytical Method | Importance |

| Purity | ≥95% - 98% | HPLC, GC, qNMR | Directly impacts reaction yield and purity of the product. |

| Appearance | White to off-white solid or pale yellow oil | Visual Inspection | A significant deviation may indicate impurities or degradation. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms that you have the correct molecule. |

| Residual Solvents | Varies by synthesis | GC-HS | Can inhibit or interfere with subsequent reactions. |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Important for moisture-sensitive reactions. |

Quality Control and In-House Verification

While a supplier's CoA is a critical starting point, it is best practice to perform in-house verification of the reagent's identity and purity upon receipt, especially for a new supplier or a critical project.

Recommended Analytical Methods

-

¹H NMR Spectroscopy: This is one of the most powerful techniques for confirming the structure of the molecule. The spectrum should be consistent with the expected chemical shifts and coupling constants for this compound. Key signals to look for include the characteristic singlet for the tert-butyl group around 1.4 ppm and the multiplets for the piperidine ring protons.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for confirming the molecular weight of the compound and assessing its purity. The mass spectrum should show a clear peak corresponding to the molecular ion or a common adduct.

A logical workflow for incoming reagent qualification is depicted in the following diagram:

Caption: Workflow for incoming quality control of chemical reagents.

Synthetic Application: Reductive Amination

One of the common applications of this compound is as a precursor for the synthesis of more complex piperidine derivatives via reductive amination. The trifluoroacetyl group can be readily converted to a trifluoroethylamino group, which is a valuable moiety in many bioactive molecules.

Experimental Protocol: Synthesis of tert-butyl 4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate

This protocol describes the reductive amination of this compound with a primary amine.

Materials:

-

This compound

-

Benzylamine

-